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Cat. No. B1340579

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of
dimethyldioctadecylammonium (DDA) compounds, particularly in combination with trehalose
dibehenate (TDB), as potent immunological adjuvants for vaccine development. Detailed
protocols for the preparation of DDA-based liposomes, immunization procedures, and methods
for evaluating the resulting immune responses are provided below.

Introduction to DDA-Based Adjuvants

Dimethyldioctadecylammonium (DDA), a cationic lipid, is a well-established immunological
adjuvant known for its ability to potentiate both humoral (antibody-mediated) and cell-mediated
immunity.[1][2] DDA is commonly formulated into liposomes, which can serve as effective
delivery systems for vaccine antigens.[3] The cationic nature of DDA liposomes facilitates
interaction with and uptake by antigen-presenting cells (APCs), such as dendritic cells (DCs), a
critical step in the initiation of an adaptive immune response.[4][5]

A particularly potent formulation is the combination of DDA with trehalose 6,6'-dibehenate
(TDB), a synthetic analogue of the mycobacterial cord factor. This combination, often referred
to as CAFO01, has been shown to induce robust Thl and Th17 cell-mediated immune
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responses, which are crucial for protection against intracellular pathogens like Mycobacterium
tuberculosis.[6][7][8]

Mechanism of Action

The adjuvant activity of DDA-based liposomes is multifactorial:

» Depot Effect: DDA liposomes form a depot at the injection site, slowly releasing the antigen
and providing prolonged exposure to the immune system.[9]

o Enhanced Antigen Uptake: The positive charge of DDA liposomes promotes the adsorption
of negatively charged antigens and facilitates their uptake by APCs.[4][5]

o APC Maturation and Activation: While DDA alone has a moderate effect on APC maturation,
the inclusion of TDB significantly enhances the expression of co-stimulatory molecules
(CD80, CD86) and MHC class Il on DCs.[2]

« Signaling Pathways: TDB is recognized by the C-type lectin receptor Mincle on APCs. This
interaction triggers a signaling cascade involving Syk and Card9, leading to the production of
pro-inflammatory cytokines and the induction of Th1/Th17 responses.[8]

Data Presentation: Immunogenicity of DDA-Based
Adjuvants

The following tables summarize the typical immunological outcomes observed with DDA and
DDA:TDB adjuvanted vaccines in preclinical mouse models.

Table 1: Physicochemical Properties of Liposomal Formulations

. Antigen
Liposome . . . i
. Particle Size (hm) Zeta Potential (mV)  Encapsulation
Formulation o
Efficiency (%)
DSPC/Chol 480.9 + 21.3 - Low
DOTAP/DC-Chol 339.0+3.9 + Moderate
DDA:TDB 1920.0 + 70.0 ++ High
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Data adapted from a study using H3N2 influenza antigen.[4]

Table 2: Antigen-Specific Antibody Responses Following Immunization

. . IgG Titer (GMT  IgG1 Titer IgG2alc Titer
Adjuvant Antigen
log10) (GMT log10) (GMT log10)
None CTH522 <2 ~2.5 <2
AH CTH522 ~4.2 ~4.2 ~2.5
SE CTH522 ~4.5 ~4.5 ~2.8
CAF01
CTH522 ~4.5 ~4.5 ~3.5
(DDA:TDB)
DDA:TDB:3M-
CTH522 ~4.8 ~4.0 ~4.5
052

Data adapted from studies using the Chlamydia trachomatis antigen CTH522.[10][11] AH =
Aluminum Hydroxide, SE = Squalene-based oil-in-water Emulsion.

Table 3: Cytokine Production by Splenocytes Following In Vitro Re-stimulation

Immunization

IFN-y (pg/mL) IL-17 (pg/mL) IL-4 (pg/mL) IL-12 (pg/mL)
Group
PBS <500 <100 <50 < 100
BCG ~2000 ~250 ~100 ~200
DDA:TDB/FP ~3500 ~400 ~150 ~350
BCG +

> 6000 ~600 ~200 > 600
DDA:TDB/FP

Data adapted from a study using a fusion protein (FP) of M. tuberculosis antigens.[12]

Experimental Protocols
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Protocol 1: Preparation of DDA:TDB Liposomes (CAF01)

This protocol describes the preparation of DDA:TDB liposomes using the lipid film hydration
method.

Materials:

Dimethyldioctadecylammonium bromide (DDA)

o Trehalose 6,6'-dibehenate (TDB)

e Chloroform

o Methanol

e 10 mM Tris buffer (pH 7.4)

e Nitrogen gas

 Rotary evaporator

o Water bath

e \ortex mixer

Procedure:

e Lipid Solution Preparation:

o Prepare a stock solution of DDA in a 9:1 (v/v) chloroform:methanol mixture (e.g., 5
mg/mL).

o Prepare a stock solution of TDB in the same solvent mixture (e.g., 1 mg/mL).

e Lipid Film Formation:

o |n a round-bottom flask, combine the DDA and TDB solutions to achieve the desired molar
ratio (e.g., a 5:1 w/w ratio of DDA:TDB).
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o Remove the organic solvents using a rotary evaporator under reduced pressure to form a
thin lipid film on the wall of the flask.

o Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at
least 1 hour to remove any residual solvent.

e Hydration:
o Pre-warm the 10 mM Tris buffer (pH 7.4) to 60°C.
o Add the pre-warmed buffer to the flask containing the lipid film.

o Hydrate the lipid film by vortexing for 60 minutes at 60°C, with vortexing every 10 minutes,
to form a liposomal suspension.[13]

o The resulting liposomes can be stored at 4°C for short-term use.

Protocol 2: Mouse Immunization

This protocol outlines a general procedure for subcutaneous immunization of mice.

Materials:

DDA:TDB liposome suspension

Antigen solution (in a suitable buffer like PBS)

Sterile PBS or Tris buffer

Insulin syringes with 27-30G needles

Mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
Procedure:
e Vaccine Formulation:

o On the day of immunization, mix the antigen solution with the DDA:TDB liposome
suspension. The antigen will typically adsorb to the surface of the cationic liposomes.
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o Allow the mixture to incubate at room temperature for 30-60 minutes.

o Adjust the final volume with sterile buffer to achieve the desired dose in the injection
volume (e.g., 100-200 pL). A typical dose for mice is 250 ug DDA and 50 pug TDB.[6]

e Immunization Schedule:

o Administer the primary immunization (Day 0) subcutaneously at the base of the tail or in
the scruff of the neck.

o Administer one or two booster immunizations at 2-3 week intervals using the same dose
and route.[14]

o Blood samples can be collected via tail bleed at various time points to assess antibody
responses.

o At the end of the experiment, spleens can be harvested for the analysis of T-cell
responses.

Protocol 3: Enzyme-Linked Immunosorbent Assay
(ELISA) for Antibody Titer Determination

This protocol is for the quantification of antigen-specific IgG in mouse serum.

Materials:

96-well ELISA plates

Antigen for coating

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat milk)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Mouse serum samples
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HRP-conjugated anti-mouse 1gG detection antibody

TMB substrate

Stop solution (e.g., 2N H2S0a4)

Plate reader

Procedure:
e Plate Coating:

o Coat the wells of a 96-well plate with the antigen at a concentration of 1-10 pg/mL in
coating buffer (100 pL/well).

o Incubate overnight at 4°C.
e Blocking:

o Wash the plate 3 times with wash buffer.

o Add 200 uL/well of blocking buffer and incubate for 1-2 hours at room temperature.
e Sample Incubation:

o Wash the plate 3 times.

o Prepare serial dilutions of the serum samples in blocking buffer.

o Add 100 pL/well of the diluted sera and incubate for 2 hours at room temperature.
o Detection Antibody Incubation:

o Wash the plate 3 times.

o Add 100 pL/well of HRP-conjugated anti-mouse IgG (or specific isotypes like 1IgG1,
IgG2a/c) diluted in blocking buffer.

o Incubate for 1 hour at room temperature.
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e Development and Reading:

o

Wash the plate 5 times.

[¢]

Add 100 uL/well of TMB substrate and incubate in the dark until color develops (5-15
minutes).

[¢]

Add 50 pL/well of stop solution.

[¢]

Read the absorbance at 450 nm. The antibody titer is typically defined as the reciprocal of
the highest dilution giving an absorbance value above a pre-determined cut-off.

Protocol 4: Enzyme-Linked Immunospot (ELISpot)
Assay for IFN-y Secretion

This protocol measures the frequency of antigen-specific IFN-y-secreting T-cells.

Materials:

96-well PVDF membrane ELISpot plates

e Anti-mouse IFN-y capture antibody

» Sterile PBS

¢ Blocking solution (e.g., RPMI-1640 with 10% FBS)
e Splenocytes from immunized mice

e Antigen for re-stimulation

 Biotinylated anti-mouse IFN-y detection antibody

o Streptavidin-HRP or -AP

e Substrate (e.g., AEC or BCIP/NBT)

e ELISpot reader
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Procedure:
e Plate Coating:

o Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash 3 times with sterile
PBS.

o Coat the wells with anti-mouse IFN-y capture antibody (e.g., 10 pug/mL in sterile PBS, 100
pL/well).

o Incubate overnight at 4°C.
e Blocking:
o Wash the plate 3 times with sterile PBS.
o Add 200 pL/well of blocking solution and incubate for at least 2 hours at 37°C.

e Cell Incubation:

[¢]

Prepare a single-cell suspension of splenocytes.

[e]

Add a defined number of cells (e.g., 2-5 x 103 cells/well) to the wells.

o

Add the specific antigen for re-stimulation (e.g., 5-10 ug/mL). Include positive (e.g., Con A)
and negative (medium only) controls.

Incubate for 18-24 hours at 37°C in a CO2 incubator.

o

e Detection:
o Wash the plate to remove cells.

o Add 100 uL/well of biotinylated anti-mouse IFN-y detection antibody and incubate for 2
hours at room temperature.

o Wash the plate and add 100 pL/well of streptavidin-HRP or -AP. Incubate for 1 hour at
room temperature.
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o Development and Analysis:
o Wash the plate and add the substrate.
o Stop the reaction by washing with water when spots are clearly visible.

o Allow the plate to dry completely and count the spots using an ELISpot reader.

Protocol 5: Intracellular Cytokine Staining (ICS) for Flow
Cytometry

This protocol allows for the identification and quantification of cytokine-producing T-cell
subsets.

Materials:

Splenocytes from immunized mice

e Cell culture medium (e.g., RPMI-1640 with 10% FBS)

e Antigen for re-stimulation

¢ Protein transport inhibitor (e.g., Brefeldin A or Monensin)

o Fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
» Fixation/Permeabilization buffer

o Fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-y, IL-17, TNF-
a)

e Flow cytometer
Procedure:

e |n Vitro Stimulation:
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o Culture splenocytes (1-2 x 10° cells/well) in a 96-well plate with the specific antigen for 4-6
hours at 37°C.

o For the last 4 hours of incubation, add a protein transport inhibitor to allow cytokines to
accumulate within the cells.

e Surface Staining:

o Wash the cells and stain with a cocktail of antibodies against surface markers for 20-30
minutes on ice, protected from light.

o Fixation and Permeabilization:
o Wash the cells to remove unbound surface antibodies.

o Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at
room temperature.

e Intracellular Staining:
o Wash the cells with permeabilization buffer.

o Resuspend the cells in permeabilization buffer containing the antibodies against
intracellular cytokines.

o Incubate for 30 minutes at room temperature, protected from light.
e Acquisition and Analysis:

o Wash the cells and resuspend in a suitable buffer for flow cytometry (e.g., PBS with 1%
BSA).

o Acquire the samples on a flow cytometer.

o Analyze the data using appropriate software to identify and quantify the percentage of
CD4+ and CD8+ T-cells producing specific cytokines.

Visualizations
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Caption: TDB signaling pathway in an APC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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